Azetidin-3-ol

Vue d'ensemble

Description

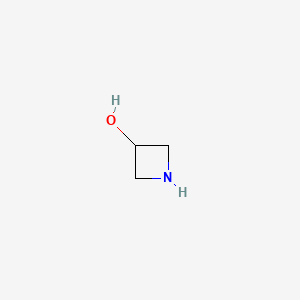

Azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azetidin-3-ol can be synthesized through various methods. One common approach involves the reduction of azetidin-3-one using sodium borohydride in methanol. Another method includes the hydrogenolysis of azetidine derivatives using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reduction of azetidin-3-one using efficient catalytic systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form azetidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form azetidine using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Azetidin-3-one.

Reduction: Azetidine.

Substitution: Various substituted azetidines depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Azetidin-3-ol derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents in the treatment of various diseases.

1.1. Cancer Treatment

Research indicates that azetidine analogues can act as inhibitors of nucleosidase and nucleoside phosphorylase, which are crucial in cancer metabolism. These compounds have shown promise in treating various cancers, including leukemia and solid tumors by targeting specific metabolic pathways associated with tumor growth .

1.2. Neuroprotective Agents

One notable derivative, T-817MA, has been identified as a candidate for Alzheimer's disease therapy. It exhibits neuroprotective properties by inhibiting oxidative stress and promoting neuronal survival . This highlights the potential of this compound derivatives in neurodegenerative disease management.

1.3. Antibacterial and Antiparasitic Activities

This compound compounds have also demonstrated antibacterial and antiparasitic properties. Their mechanism involves the inhibition of essential enzymes in pathogens, making them candidates for developing new antibiotics and antiparasitic agents .

Synthetic Chemistry Applications

The unique structure of this compound allows it to serve as a versatile building block in synthetic organic chemistry.

2.1. Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex molecules, including peptidomimetics and nucleic acid analogs. Its ability to undergo various chemical transformations makes it an attractive target for synthetic chemists .

2.2. Catalytic Processes

Recent advancements have shown that azetidines can act as ligands in catalytic processes such as Michael additions and cycloadditions. This expands their utility beyond simple synthesis to more complex catalytic frameworks .

3.1. Inhibitors of Nucleoside Metabolism

A patent describes a series of azetidine derivatives that inhibit nucleoside hydrolases, which are implicated in cancer and autoimmune diseases. The compounds were shown to effectively reduce tumor growth in preclinical models .

3.2. Neuroprotective Studies

In a study evaluating T-817MA, researchers found that the compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting its potential for therapeutic application in Alzheimer's disease .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Cancer Treatment | Inhibition of nucleosidase | Azetidine analogues |

| Neuroprotection | Alzheimer's disease | T-817MA |

| Antibacterial | Inhibition of bacterial enzymes | Various azetidin derivatives |

| Synthetic Intermediates | Building blocks for complex molecules | This compound |

| Catalysis | Ligands for catalytic reactions | Functionalized azetidines |

Mécanisme D'action

The mechanism of action of azetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrogen atom in the azetidine ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis. The ring strain in this compound also contributes to its reactivity, allowing it to undergo ring-opening reactions under appropriate conditions .

Comparaison Avec Des Composés Similaires

Azetidine: A four-membered ring compound with a nitrogen atom but without the hydroxyl group.

Oxetane: A four-membered ring compound with an oxygen atom instead of nitrogen.

Pyrrolidine: A five-membered ring compound with a nitrogen atom.

Uniqueness of Azetidin-3-ol: this compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in a strained four-membered ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, making it a valuable intermediate in medicinal chemistry .

Activité Biologique

Azetidin-3-ol, a compound belonging to the azetidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its four-membered ring structure containing a hydroxyl group at the 3-position. This unique configuration contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

This compound derivatives have demonstrated considerable antimicrobial potential. Various studies have reported their efficacy against bacterial strains, fungi, and mycobacteria:

- Antibacterial Activity : A series of azetidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects. Compounds exhibited varying degrees of activity, with some derivatives achieving results comparable to standard antibiotics .

- Antifungal and Antitubercular Activity : Research indicates that azetidine derivatives also possess antifungal properties against Candida albicans and effective antitubercular activity against Mycobacterium tuberculosis, highlighting their broad-spectrum antimicrobial capabilities .

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| 2c | Antibacterial | S. aureus | High |

| 2d | Antibacterial | E. coli | Moderate |

| 3a | Antifungal | C. albicans | High |

| 3b | Antitubercular | M. tuberculosis | Moderate |

2. Neuroprotective Activity

Recent studies have explored the neuroprotective effects of this compound derivatives, particularly in models of neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Some azetidine derivatives showed potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The most effective compounds exhibited inhibition comparable to established AChE inhibitors like rivastigmine .

- Oxidative Stress Reduction : In models of oxidative stress-induced neurodegeneration, certain azetidine derivatives demonstrated protective effects by reducing oxidative damage and apoptosis markers, suggesting potential therapeutic applications in neurodegenerative conditions .

3. Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties:

- Tumor Necrosis Factor-alpha (TNF-alpha) Inhibition : Some derivatives act as inhibitors of TNF-alpha converting enzyme (TACE), which plays a role in cancer progression. This inhibition can potentially lead to reduced tumor growth and metastasis .

- Cell Line Studies : Various azetidine compounds were tested on cancer cell lines, revealing cytotoxic effects that warrant further exploration for developing new anticancer agents .

Case Study 1: Antimicrobial Screening

In a systematic evaluation of several azetidine derivatives, compounds 2c and 2d were highlighted for their significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the azetidine structure can enhance antimicrobial efficacy.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, compound 28 was identified as having the highest protective effect against glutamate-induced oxidative stress in neuronal cells. This compound's mechanism involved reducing reactive oxygen species (ROS) levels and modulating apoptotic pathways, indicating its potential for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFCJXSQQHBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363837 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45347-82-8 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYAZETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key therapeutic areas where azetidin-3-ol derivatives are being investigated?

A1: this compound derivatives have shown promise in treating central nervous system disorders and peripheral nerve diseases. [] One notable example is T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}this compound maleate), investigated for Alzheimer's disease and potential for treating schizophrenia. [, , ]

Q2: How does T-817MA exert its neuroprotective effects?

A2: While the exact mechanism remains under investigation, T-817MA has demonstrated the ability to reduce oxidative stress, which is thought to contribute to neurodegenerative processes. [] It has also been shown to restore parvalbumin-positive γ-aminobutyric acid neurons in the prefrontal cortex and hippocampus of rat models, potentially offering a novel strategy for enhancing cognitive function. []

Q3: Are there any known targets for this compound derivatives in the context of pain relief?

A3: Research has explored the potential of targeting collapsin response mediator protein 2 (CRMP2) for pain relief. While edonerpic maleate, an this compound derivative, was initially proposed as a CRMP2 inhibitor, further investigation did not confirm direct binding to human CRMP2. []

Q4: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as MEK inhibitors?

A4: Research efforts led to the development of XL518 (GDC-0973), a potent and selective allosteric MEK inhibitor. This compound features a diphenylamine core with specific substitutions, highlighting the impact of structural modifications on potency, selectivity, and metabolic properties within this class of inhibitors. []

Q5: Have there been any crystallographic studies on this compound derivatives?

A5: Yes, the crystal and molecular structure of 1-(diphenylmethyl)this compound has been determined. The study revealed a triclinic crystal system with puckered four-membered rings in the two independent molecules. Conformational differences related to the phenyl ring rotations were also observed. []

Q6: Are there any established synthetic routes for the preparation of this compound and its derivatives?

A6: Several methods exist for synthesizing this compound and its derivatives. One study highlights an optimized process for 1-benzylthis compound, a key intermediate for substituted azetidines. This process utilizes cost-effective starting materials and minimizes by-product formation, offering an efficient approach for industrial production. []

Q7: What are the key structural features of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound and its significance?

A7: This specific derivative, also known as edonerpic maleate, incorporates a benzothiophene moiety linked to the azetidine ring via an ether chain. While initially investigated as a potential CRMP2 inhibitor for pain relief, further research is needed to fully elucidate its mechanism of action. []

Q8: Has the diastereoselective synthesis of this compound derivatives been explored?

A8: Yes, researchers have achieved diastereoselective synthesis of this compound derivatives using Yang photocyclization reactions. By employing chiral perhydro-1,3-benzoxazines as starting materials and varying substituents, they achieved varying degrees of diastereoselectivity, highlighting the potential for asymmetric synthesis of specific isomers. []

Q9: Are there any formulation challenges associated with 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound?

A9: Studies have focused on developing solid pharmaceutical compositions containing this compound. One challenge involves achieving desirable elution properties and moldability while ensuring long-term stability. Research suggests incorporating ethyl cellulose to address these formulation challenges. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.